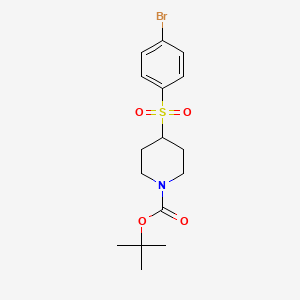

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine

Description

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the design of therapeutic agents and complex organic molecules. nih.govwikipedia.org Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved solubility and the ability to cross biological membranes. researchgate.net

Piperidine as a Core Structure in Biologically Active Compounds

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural alkaloids and synthetic pharmaceuticals. nih.govwikipedia.org Its three-dimensional, chair-like conformation allows appended functional groups to be precisely oriented in space, facilitating optimal interactions with biological targets such as enzymes and receptors. researchgate.netnih.gov This structural feature is critical for the efficacy of many drugs.

Table 1: Examples of Commercially Available Drugs Featuring a Piperidine Core

| Drug Name | Therapeutic Class | Role of Piperidine Core |

|---|---|---|

| Donepezil | Alzheimer's Disease Treatment | Forms a key part of the pharmacophore, interacting with the active site of acetylcholinesterase. |

| Fexofenadine | Antihistamine | Provides a basic nitrogen center for receptor binding and influences the drug's pharmacokinetic profile. |

| Methylphenidate | ADHD Treatment | The piperidine ring is integral to the molecule's stimulant properties and interaction with dopamine (B1211576) transporters. |

| Haloperidol | Antipsychotic | The piperidine moiety is crucial for its dopamine D2 receptor antagonist activity. |

Applications in Pharmaceutical Development

Piperidine derivatives are integral to drug discovery and are found in more than twenty classes of pharmaceuticals. nih.gov Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.gov The development of novel synthetic methods to create diverse piperidine analogues remains a high-priority area in medicinal chemistry, aiming to expand the accessible chemical space for new drug candidates. pharmaceutical-business-review.com

Role in Complex Molecular Architectures

In the realm of organic synthesis, the piperidine ring serves as a robust building block for constructing more intricate molecular structures. whiterose.ac.uk Its well-defined stereochemistry and the ability to functionalize it at various positions make it an ideal starting point for the total synthesis of natural products and other complex organic molecules. Synthetic chemists leverage the piperidine framework to establish key stereocenters and build molecular complexity efficiently. whiterose.ac.uk

Overview of N-Boc Protecting Group Utility in Piperidine Chemistry

The secondary amine of the piperidine ring is a reactive nucleophile and base. wikipedia.org To perform selective chemical modifications on other parts of the molecule, this amine must often be "protected" to prevent it from participating in unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose. nbinno.com

Enhanced Stability and Solubility

The introduction of the N-Boc group converts the basic piperidine amine into a neutral carbamate. This transformation renders the nitrogen atom significantly less nucleophilic and basic, making the entire scaffold stable under a wide range of reaction conditions, particularly those involving bases or nucleophiles. nbinno.com Furthermore, the bulky and lipophilic nature of the Boc group can enhance the solubility of the piperidine intermediate in common organic solvents used during synthesis.

Facilitating Selective Chemical Transformations

The primary function of the N-Boc group is to enable chemo- and regioselective reactions. nbinno.comnbinno.com By temporarily deactivating the piperidine nitrogen, chemists can direct reactions to other functional groups on the molecule. nbinno.com For a compound like 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine, the Boc group allows for selective reactions involving the bromobenzenesulfonyl moiety. The bromine atom, for instance, can serve as a handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The Boc group is robust enough to withstand these conditions and can be easily removed later under mild acidic conditions to restore the free amine for subsequent synthetic steps. whiterose.ac.uknbinno.com

The Role of this compound in Synthesis

While detailed research on this specific molecule is not extensively published, its structure points to its utility as a highly versatile intermediate in medicinal chemistry and organic synthesis. The compound combines the three key features discussed: a conformationally defined piperidine core, a stable N-Boc protecting group, and a reactive bromobenzenesulfonyl unit.

The 4-bromobenzenesulfonyl group is a valuable functional handle. solubilityofthings.com The bromine atom on the aromatic ring is well-positioned for use in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach diverse molecular fragments, enabling the rapid generation of libraries of complex compounds for drug screening. fishersci.com The sulfonamide linkage itself is a common feature in many therapeutic agents, known for its stability and ability to act as a hydrogen bond acceptor.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 226398-62-5 |

| Molecular Formula | C₁₆H₂₂BrNO₄S |

| Molecular Weight | 404.32 g/mol |

| Density | 1.403 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

Data sourced from supplier information. chemdad.com

Contextualization of this compound within Advanced Chemical Synthesis

This compound emerges as a highly functionalized and strategic intermediate in the realm of advanced chemical synthesis. This compound ingeniously combines the desirable features of an N-protected piperidine core with a sulfonyl moiety and a reactive bromine atom, each contributing unique properties and synthetic handles for further molecular elaboration.

Bridging Piperidine Scaffolds with Sulfonyl Moieties

The incorporation of a sulfonyl group (SO2) into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic profiles. researchgate.netnih.gov Sulfonyl groups are known to improve various physicochemical properties of molecules, including their solubility and metabolic stability. researchgate.net They can act as hydrogen bond acceptors, which can lead to stronger and more specific interactions with biological targets such as enzymes and receptors. nih.gov

Bromine as a Functional Handle for Further Derivatization

The bromine atom on the phenyl ring of this compound is a particularly valuable feature for synthetic chemists. Aryl bromides are versatile substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netjocpr.com

These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, allow for the introduction of a diverse array of substituents at the position of the bromine atom. jocpr.com This capability enables the rapid generation of extensive libraries of analog compounds, which is a cornerstone of modern drug discovery and development. nih.gov For instance, the bromine can be replaced with various alkyl, aryl, or heteroaryl groups, as well as with nitrogen-, oxygen-, or sulfur-containing functionalities, to explore the structure-activity relationships (SAR) of a potential drug candidate. nih.govrsc.org

The strategic placement of the bromine atom provides a reactive site for late-stage functionalization, a highly sought-after approach in medicinal chemistry that allows for the modification of complex molecules in the final steps of a synthesis. This strategy can significantly shorten synthetic routes and facilitate the optimization of lead compounds.

| Property | Description |

| IUPAC Name | tert-butyl 4-[(4-bromophenyl)sulfonyl]piperidine-1-carboxylate |

| Molecular Formula | C16H22BrNO4S |

| CAS Number | 259808-63-4 frontierspecialtychemicals.com |

| Key Structural Features | N-Boc protected piperidine, Sulfonyl linker, Bromophenyl group |

| Primary Application | Intermediate in advanced chemical synthesis and drug discovery |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)sulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZKFSDUCCEPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449431 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226398-62-5 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 1 Boc 4 4 Bromobenzenesulfonyl Piperidine

Reactivity of the Boc Protecting Group

The Boc group is one of the most common amine-protecting groups in organic synthesis, prized for its stability under a wide range of conditions and its facile removal under specific acidic environments.

Deprotection Strategies (Acidic Hydrolysis)

The tert-butyloxycarbonyl (Boc) protecting group is characteristically labile under acidic conditions. mdpi.comsci-hub.se This cleavage is a critical step in many synthetic pathways, unmasking the piperidine (B6355638) nitrogen for subsequent reactions. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide.

Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA), often used neat or in a solution with a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in solvents such as dioxane or methanol (B129727). mdpi.comreddit.com The choice of acid and solvent system can be tailored to the sensitivity of other functional groups within the molecule. For instance, while TFA in DCM is highly efficient, HCl in dioxane is also a standard protocol that can be advantageous depending on the substrate and desired workup. reddit.com The reaction is typically rapid, often proceeding to completion at room temperature. mdpi.com

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | Common, efficient, and fast at room temperature. |

| Hydrochloric Acid (HCl) | 4M solution in Dioxane | Widely used, provides the hydrochloride salt directly. |

| Phosphoric Acid | Aqueous solutions | An environmentally benign alternative. |

| Lewis Acids (e.g., SnCl₄) | In organic solvents | Offers mild conditions for deprotection. rsc.org |

Orthogonal Protecting Group Chemistry

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under distinct conditions without affecting the others. fiveable.mejocpr.com This allows for the selective modification of a multifunctional molecule. The Boc group is a cornerstone of such strategies due to its specific acid liability.

In the context of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine, the Boc group is stable to basic, hydrogenolytic, and nucleophilic conditions. This orthogonality allows for chemical transformations to be performed at the bromine-substituted aromatic ring while the piperidine nitrogen remains protected. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, which typically occur under basic conditions that leave the Boc group intact. fiveable.mejocpr.com Conversely, if another functional group in a more complex derivative were protected with a base-labile group, such as a 9-fluorenylmethoxycarbonyl (Fmoc) group, the Fmoc group could be selectively removed with a base like piperidine, leaving the Boc group untouched. fiveable.menih.gov This orthogonal relationship provides chemists with precise control over the sequence of bond formation in complex syntheses. jocpr.com

Reactions at the Bromine Moiety

The bromine atom on the benzenesulfonyl ring is a versatile handle for introducing molecular diversity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The strong electron-withdrawing nature of the sulfonyl group influences the reactivity of the aryl bromide.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.org The bromine atom of this compound serves as an excellent electrophilic partner for this transformation. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent system. libretexts.orgorganic-chemistry.org

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. wikipedia.orglibretexts.org

Transmetalation: The organic group from the activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium(II) center. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This reaction allows for the introduction of a wide array of substituents, including alkyl, alkenyl, and aryl groups, at the 4-position of the benzenesulfonyl ring. organic-chemistry.org The reaction conditions are generally mild and tolerate the Boc-protected piperidine moiety.

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Boron Reagent | Arylboronic acid, Alkylboronic ester | Source of the new carbon-based substituent. |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are typically unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the sulfonyl (-SO₂-) group is a powerful electron-withdrawing group. Its presence para to the bromine atom strongly activates the ring for SNAr.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing sulfonyl group, which stabilizes the intermediate. In the second step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. This reaction is effective for introducing nucleophiles such as amines, alkoxides, and thiolates. For example, reaction with amines like piperidine can occur, especially in aprotic solvents. docbrown.inforsc.org

Lithiation and Trapping Reactions

Aryl bromides can be converted into highly reactive organolithium species through a process called lithium-halogen exchange. mt.com This reaction typically involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). mt.compsu.edu

For this compound, this would involve the exchange of the bromine atom for a lithium atom, generating a potent nucleophilic aryl lithium intermediate. This intermediate is generally not isolated but is immediately "trapped" by adding an electrophile to the reaction mixture. This two-step, one-pot procedure allows for the formation of a wide variety of derivatives. For instance, quenching the lithiated intermediate with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. nih.gov

| Electrophile | Resulting Functional Group |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Aldehydes (e.g., Acetaldehyde) | Secondary Alcohol |

| Ketones (e.g., Acetone) | Tertiary Alcohol |

| N,N-Dimethylformamide (DMF) | Aldehyde |

This method provides a powerful alternative to cross-coupling reactions for forming new carbon-carbon bonds and introducing various functional groups onto the benzenesulfonyl ring.

Reactivity of the Sulfonyl Group

The sulfonyl group in this compound is a diaryl sulfone, characterized by two carbon atoms directly bonded to the central sulfur atom. This arrangement renders the sulfonyl group exceptionally stable and generally unreactive under most conditions. The carbon-sulfur bonds are strong, and the sulfur atom is in its highest oxidation state (+6), making it resistant to both oxidation and reduction. Consequently, reactions targeting the direct cleavage or transformation of the C-SO₂-C linkage to form other functional groups are not common.

Sulfonamide Formation from Sulfonyl Chlorides

While the sulfone moiety in the title compound is unreactive, the structural class of sulfonamides represents a vital functional group in medicinal chemistry. nih.gov It is important to distinguish the synthesis of sulfonamides from the reactivity of a sulfone. Sulfonamides are typically prepared from more reactive sulfur-containing precursors, most commonly sulfonyl chlorides (R-SO₂-Cl). organic-chemistry.org

The standard method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. organic-chemistry.org This is a robust and widely used transformation. Recent advancements have focused on developing methods that avoid the pre-formation of sulfonyl chlorides. For instance, a one-pot synthesis has been developed where aromatic carboxylic acids are converted to sulfonyl chlorides in situ, followed by the addition of an amine to generate the desired sulfonamide. nih.gov Other methods include the oxidation of thiols in the presence of an amine or the use of sulfonic acids or their salts under microwave irradiation. organic-chemistry.org

A variety of reagents and conditions have been optimized for this transformation, as illustrated in the table below.

| Precursor | Reagents | Product | Key Features |

| Sulfonyl Chloride | Primary/Secondary Amine, Base | Sulfonamide | Classical and widely used method. organic-chemistry.org |

| Thiol | N-Chlorosuccinimide (NCS), Amine | Sulfonamide | In situ formation of sulfonyl chloride. organic-chemistry.org |

| Aromatic Carboxylic Acid | Copper Catalyst, SO₂, Amine | Sulfonamide | One-pot decarboxylative chlorosulfonylation and amination. nih.gov |

| Sulfonic Acid/Salt | Amine, Microwave Irradiation | Sulfonamide | Good functional group tolerance and high yields. organic-chemistry.org |

Transformations of the Piperidine Ring System

The N-Boc-piperidine scaffold is a common motif in pharmaceutical compounds, and methods to modify the ring are of significant interest for developing structure-activity relationships. researchgate.net

Functionalization at Other Positions of the Piperidine Ring

While the starting compound is substituted at the C4 position, further functionalization at other sites on the piperidine ring (C2 and C3) can be achieved. The Boc protecting group plays a crucial role in directing or enabling these transformations.

Direct C-H functionalization has emerged as a powerful tool. For N-Boc-piperidine, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes can generate 2-substituted analogues. nih.govnih.gov The site-selectivity of these reactions is often controlled by the choice of both the catalyst and the nitrogen protecting group. nih.govnih.gov For example, specific rhodium catalysts have been shown to favor functionalization at the C2 position of N-Boc-piperidine. nih.gov

Accessing the C3 position is often more challenging due to the electronic deactivating effect of the nitrogen atom. An indirect approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate. This is followed by a reductive, regioselective ring-opening of the resulting cyclopropane (B1198618) to install a substituent at the C3 position. nih.govnih.gov

| Position | Method | Reagents/Catalyst | Description |

| C2 | C-H Insertion | Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄), Aryldiazoacetate | Direct functionalization of the C-H bond adjacent to the nitrogen. nih.govnih.gov |

| C3 | Cyclopropanation / Ring-Opening | 1. Rhodium catalyst, Diazo compound 2. Reductive cleavage | An indirect, multi-step method starting from a tetrahydropyridine (B1245486) precursor. nih.govnih.gov |

Ring-Opening or Ring-Expansion Reactions (if applicable)

Transformations that alter the core heterocyclic structure, such as ring-expansion or ring-contraction, represent another class of derivatization.

Ring-Expansion: Piperidine derivatives can be synthetically converted into seven-membered azepane rings. Diastereomerically pure azepane derivatives have been prepared through piperidine ring expansion with high stereoselectivity and regioselectivity. rsc.org This strategy can be applied to construct the azepine backbone found in some biologically active compounds. rsc.org

Ring-Contraction: Conversely, visible light-mediated ring contraction of α-acylated cyclic piperidines can furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This Norrish Type II reaction provides a method for remodeling the piperidine scaffold. It has been noted that electron-withdrawing groups on the piperidine nitrogen, such as sulfonyl groups, can be particularly effective in promoting the desired reaction to proceed in high yields. nih.gov

While these reactions have not been specifically reported for this compound, they represent feasible synthetic pathways for modifying the core piperidine structure present in the molecule.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. For 1-Boc-4-(4-bromobenzenesulfonyl)piperidine, ¹H and ¹³C NMR are the primary techniques used to determine its structure.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the Boc protecting group, the piperidine (B6355638) ring, and the bromobenzenesulfonyl group are expected.

The protons of the tert-butyl group of the Boc protecting group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum (around 1.4-1.5 ppm). The protons of the piperidine ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The protons on the carbons adjacent to the nitrogen atom of the piperidine ring are expected to appear in the range of 2.8-4.2 ppm. The proton at the C4 position, being adjacent to the electron-withdrawing sulfonyl group, would likely be shifted further downfield. The protons on the bromobenzenesulfonyl moiety would appear as two distinct doublets in the aromatic region of the spectrum (typically between 7.6 and 7.9 ppm), characteristic of a para-substituted benzene (B151609) ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl (Boc) | ~1.45 | s | 9H |

| Piperidine CH₂ (axial, C2/C6) | ~2.90 | m | 2H |

| Piperidine CH₂ (equatorial, C2/C6) | ~4.10 | m | 2H |

| Piperidine CH₂ (axial, C3/C5) | ~1.80 | m | 2H |

| Piperidine CH₂ (equatorial, C3/C5) | ~2.15 | m | 2H |

| Piperidine CH (C4) | ~3.50 | m | 1H |

| Aromatic CH (ortho to SO₂) | ~7.85 | d | 2H |

| Aromatic CH (ortho to Br) | ~7.75 | d | 2H |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The carbonyl carbon of the Boc group is expected to appear significantly downfield, typically around 154 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would be observed at approximately 80 ppm and 28 ppm, respectively. The carbons of the piperidine ring would resonate in the range of 40-60 ppm. The aromatic carbons of the bromobenzenesulfonyl group would appear in the downfield region, with the carbon attached to the bromine and the carbon attached to the sulfonyl group having distinct chemical shifts from the other aromatic carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Boc) | ~154.5 |

| C(CH₃)₃ (Boc) | ~80.0 |

| C(CH₃)₃ (Boc) | ~28.4 |

| Piperidine C2/C6 | ~44.0 |

| Piperidine C3/C5 | ~29.0 |

| Piperidine C4 | ~58.0 |

| Aromatic C-SO₂ | ~139.0 |

| Aromatic C-H (ortho to SO₂) | ~129.5 |

| Aromatic C-H (ortho to Br) | ~132.5 |

| Aromatic C-Br | ~128.0 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the piperidine ring, the Boc group, and the bromobenzenesulfonyl moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules. In the positive ion mode ESI-MS spectrum of this compound (C₁₆H₂₂BrNO₄S), the protonated molecule [M+H]⁺ would be expected as a prominent ion. Due to the presence of bromine, a characteristic isotopic pattern would be observed for this ion, with two peaks of nearly equal intensity separated by two mass units, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. The calculated exact mass of the [M+H]⁺ ion of this compound (C₁₆H₂₃⁷⁹BrNO₄S⁺) would be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

| [M+H]⁺ | 404.0531 | 406.0511 |

| [M+Na]⁺ | 426.0351 | 428.0330 |

Further fragmentation in the mass spectrometer (MS/MS) could lead to characteristic losses, such as the loss of the Boc group or cleavage of the sulfonylpiperidine bond, providing additional structural confirmation.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture and determining the purity of a synthesized compound. The choice of technique depends on the compound's properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For molecules of intermediate polarity, reversed-phase HPLC (RP-HPLC) is particularly effective.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase, commonly a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The purity of novel compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety has been successfully verified using RP-HPLC, confirming the suitability of this method. mdpi.com The separation is based on the principle that more nonpolar compounds will have a stronger interaction with the C18 stationary phase and thus will be retained longer in the column.

A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time, is often employed to ensure the efficient elution of all components in a sample. Detection is typically achieved using an ultraviolet (UV) detector, as the bromobenzenesulfonyl group in the target molecule contains a chromophore that absorbs UV light. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Example of HPLC Parameters for Analysis of Boc-Protected Piperidine Derivatives

| Parameter | Description |

|---|---|

| Instrument | Agilent 1260 Infinity HPLC or similar |

| Column | Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 µL |

| Column Temperature | 30 °C |

Note: This table represents typical conditions used for related compounds and serves as an illustrative example. policija.siresearchgate.net

Gas Chromatography (GC) (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. The applicability of GC to this compound depends on its thermal stability and volatility. The Boc (tert-butoxycarbonyl) protecting group can sometimes be thermally labile, potentially leading to decomposition in the high-temperature environment of the GC injector port.

However, if the compound is sufficiently stable, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and quantification of purity. The analysis of related piperidine structures, such as 4-Anilino-1-Boc-piperidine, has been successfully performed using GC-MS, suggesting that this method could be viable. policija.si The stationary phase in the capillary column would typically be a nonpolar or medium-polarity polysiloxane. GC is particularly adept at detecting and quantifying small, volatile impurities that might be present from the synthesis, such as residual solvents.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. silicycle.com It is a foundational technique in synthetic organic chemistry. silicycle.com

For the analysis of this compound, a TLC plate coated with silica (B1680970) gel (a polar adsorbent) is typically used. The compound, dissolved in a suitable volatile solvent, is spotted near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a developing solvent, known as the mobile phase. A common mobile phase for compounds of intermediate polarity would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).

As the mobile phase ascends the plate via capillary action, it carries the compound with it. The separation occurs based on the compound's relative affinity for the stationary phase versus the mobile phase. The distance the compound travels relative to the solvent front is known as the retention factor (Rf value), which is a characteristic of the compound in that specific solvent system. Visualization of the spots can be achieved under UV light, as the aromatic ring allows for fluorescence quenching on plates containing a fluorescent indicator.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For a compound like this compound, if a suitable single crystal can be grown, this method can definitively confirm its molecular structure, including bond lengths, bond angles, and the conformation of the piperidine ring. researchgate.net

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com

This technique is crucial for unambiguously establishing stereochemistry and observing intermolecular interactions in the solid state, such as hydrogen bonds or π-stacking, which govern the crystal packing. The data obtained from an X-ray diffraction experiment is typically summarized in a crystallographic information file (CIF) and includes key parameters that describe the crystal's structure.

Table 2: Crystallographic Data Parameters Determined by X-ray Analysis

| Parameter | Description |

|---|---|

| Empirical Formula | The chemical formula of the compound (e.g., C16H22BrNO4S) |

| Formula Weight | The molecular weight of the compound |

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (lengths in Å) and α, β, γ (angles in °) |

| Volume (V) | The volume of the unit cell (in ų) |

| Z | The number of molecules per unit cell |

| Calculated Density | The density of the crystal (in g/cm³) |

| R-factor | An indicator of the quality of the structural model |

Note: This table lists the types of data obtained from a single-crystal X-ray diffraction experiment. Actual values are specific to the crystal being analyzed. mdpi.comresearchgate.net

Applications and Advanced Research Directions

1-Boc-4-(4-Bromobenzenesulfonyl)piperidine as a Synthetic Intermediate

As a synthetic intermediate, this compound offers chemists a trifunctional building block. The tert-butoxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the piperidine (B6355638) nitrogen, enabling selective reactions at other sites. The sulfonamide linkage is a common pharmacophore in many drug classes, and the 4-bromophenyl moiety serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions.

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals, present in numerous FDA-approved drugs. mdpi.com Its derivatives are central to drugs targeting a wide range of conditions. ontosight.ai The incorporation of a sulfonamide group onto the piperidine scaffold, as seen in the title compound, is a common strategy in drug design. This combination can be found in compounds developed for their antimicrobial, anti-inflammatory, and anticancer activities. nih.govontosight.ai

The synthetic utility of this compound in this context is twofold. First, the core piperidine-sulfonamide structure can be carried forward into the final drug molecule. Second, the Boc-protecting group can be removed under acidic conditions, revealing a secondary amine on the piperidine ring. This amine can then be subjected to a variety of functionalization reactions, such as alkylation, acylation, or reductive amination, to build more complex pharmaceutical agents. researchgate.netnih.gov This sequential approach allows for the late-stage introduction of different groups to fine-tune the pharmacological properties of the final compound.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov Consequently, kinase inhibitors are a major class of modern therapeutics. The aryl sulfonamide motif is a well-established pharmacophore that can interact with the ATP-binding site of many kinases. scirp.orgscirp.org

This compound serves as an excellent precursor for developing novel kinase inhibitors. The bromophenyl group is a key feature, acting as a versatile anchor point for modification via transition metal-catalyzed cross-coupling reactions. nih.gov By replacing the bromine atom with various aryl, heteroaryl, or alkyl groups, chemists can systematically explore the structure-activity relationship (SAR) and optimize the inhibitor's potency and selectivity for a specific kinase target. For example, the synthesis of sulfonamide-based kinase inhibitors often involves coupling reactions with aryl halides to build the final complex structure. nih.govchemrxiv.org The piperidine moiety can also play a crucial role by providing a vector into solvent-exposed regions of the kinase active site or by improving the physicochemical properties of the inhibitor, such as solubility and cell permeability.

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their antibacterial properties and a wide spectrum of other biological activities. nih.govmdpi.com The synthesis of these compounds typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in this compound is itself synthesized through such a reaction, likely by coupling 4-bromobenzenesulfonyl chloride with a protected form of 4-aminopiperidine (B84694).

Design and Synthesis of Novel Analogues and Derivatives

The chemical architecture of this compound is ideally suited for the generation of compound libraries for drug discovery screening. Both the bromophenyl moiety and the piperidine core can be systematically modified to explore chemical space and optimize biological activity.

The bromine atom on the phenyl ring is a prime site for diversification using a variety of robust and well-established cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of electronic, steric, and pharmacokinetic properties. Key examples of such modifications include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Stille Coupling: Reaction with organostannanes to form new carbon-carbon bonds. figshare.com

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These reactions provide reliable pathways to generate a large number of analogues from a single, common intermediate, which is a foundational strategy in modern medicinal chemistry. figshare.comorganic-chemistry.org

Table 1: Exemplar Cross-Coupling Reactions for Modification of the Bromophenyl Moiety

Reaction Type Coupling Partner Resulting Structure Potential Impact Suzuki Coupling Phenylboronic acid Biphenyl sulfonamide Increased steric bulk, modulation of protein-protein interactions Buchwald-Hartwig Amination Morpholine 4-Morpholinophenyl sulfonamide Improved solubility, addition of H-bond acceptor Sonogashira Coupling Trimethylsilylacetylene (Trimethylsilylethynyl)phenyl sulfonamide Linear, rigid extension for probing binding pockets Stille Coupling Tributyl(vinyl)stannane 4-Vinylphenyl sulfonamide Introduction of a reactive handle for further chemistry

The piperidine core itself offers multiple avenues for structural diversification. The most straightforward modification involves the deprotection of the Boc group to liberate the piperidine nitrogen for subsequent reactions like N-alkylation or N-arylation. nih.gov This allows for the introduction of groups that can influence solubility, metabolic stability, and target engagement.

More advanced strategies can modify the piperidine ring itself. Diversity-oriented synthesis (DOS) approaches can be employed to generate libraries of highly substituted piperidines with controlled stereochemistry. nih.govajchem-a.com While direct functionalization of the existing piperidine ring at the C-2, C-3, C-5, or C-6 positions is challenging, synthetic routes starting from different precursors can yield piperidine rings with desired substitution patterns before the sulfonamide moiety is introduced. nih.gov For instance, constructing the piperidine ring via cyclization reactions allows for the incorporation of substituents at various positions, leading to novel scaffolds for biological evaluation. mdpi.com

Introduction of Additional Functional Groups

The chemical scaffold of this compound offers multiple sites for the introduction of additional functional groups, enhancing its utility as a versatile building block in organic synthesis and medicinal chemistry. The primary sites for functionalization are the aromatic ring of the bromobenzenesulfonyl group and the piperidine ring itself, following the removal of the Boc protecting group.

The bromine atom on the phenyl ring is a key handle for introducing diversity through various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the attachment of a wide array of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, as well as amino and ether linkages. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations.

Another avenue for functionalization is through nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom can be displaced by a variety of nucleophiles. nih.gov This is particularly effective if the aromatic ring is further activated by electron-withdrawing groups.

Furthermore, the sulfonyl group itself can influence the reactivity of the aromatic ring and can potentially be a site for modification, although this is less common.

The piperidine ring also presents opportunities for derivatization. After deprotection of the Boc group, the secondary amine can be readily functionalized through N-alkylation, N-arylation, acylation, sulfonylation, and reductive amination reactions. This allows for the introduction of a diverse range of substituents at the nitrogen atom, which can significantly impact the biological activity of the resulting molecules.

The versatility of this compound in accommodating additional functional groups is summarized in the following table:

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | Aryl, heteroaryl, alkyl, alkenyl |

| Stille Coupling | Pd catalyst, organostannane | Aryl, heteroaryl, alkyl, alkenyl, alkynyl |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | Alkynyl |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Amino (primary, secondary) |

| Heck Coupling | Pd catalyst, alkene, base | Alkenyl |

| Nucleophilic Aromatic Substitution | Strong nucleophile, polar aprotic solvent | Various nucleophilic groups |

| N-Alkylation (post-Boc deprotection) | Alkyl halide, base | Alkyl |

| N-Acylation (post-Boc deprotection) | Acyl chloride/anhydride, base | Acyl |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the structural and electronic properties of molecules like this compound, providing insights that complement experimental studies. These computational approaches can be used to analyze conformational preferences, study reaction mechanisms, and predict structure-activity relationships.

Conformational Analysis

In the case of this compound, the large Boc group on the nitrogen atom and the bulky 4-bromobenzenesulfonyl group at the 4-position are expected to have a significant impact on the conformational landscape. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to calculate the relative energies of different conformers and to predict the most stable conformations. researchgate.net

For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position. nih.gov The relative stability of these two orientations is governed by a combination of steric and electronic effects. The bulky 4-bromobenzenesulfonyl group would generally be expected to favor the equatorial position to minimize 1,3-diaxial interactions. However, electrostatic interactions between the sulfonyl group and the piperidine ring nitrogen could also play a role. researchgate.net The presence of the electron-withdrawing phenylsulfonyl group can influence the geometry around the piperidine ring. clockss.org

Reaction Mechanism Studies

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. For instance, DFT calculations can be used to model the transition states and intermediates of cross-coupling and nucleophilic substitution reactions at the bromophenyl group. researchgate.net This allows for the determination of activation energies and reaction pathways, providing a deeper understanding of the factors that control reactivity and selectivity. nih.gov

For example, in a palladium-catalyzed Suzuki coupling reaction, computational studies can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. These models can help to explain the role of the ligand, base, and solvent in promoting the reaction and can be used to predict the optimal conditions for a given transformation.

Similarly, the mechanism of nucleophilic aromatic substitution on the bromophenyl ring can be investigated computationally. nih.gov These studies can determine whether the reaction proceeds through a Meisenheimer complex intermediate and can predict the relative reactivity of different nucleophiles.

Structure-Activity Relationship (SAR) Predictions

Computational chemistry plays a crucial role in modern drug discovery by enabling the prediction of structure-activity relationships (SAR). For derivatives of this compound, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict their binding affinity to biological targets and to guide the design of more potent and selective compounds. nih.gov

Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein, providing insights into the key interactions that are responsible for binding. mdpi.com This information can be used to design new derivatives with improved binding affinity by, for example, introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions with the protein.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of virtual compounds, allowing for the rapid screening of large libraries of potential drug candidates before they are synthesized. The development of robust QSAR models for derivatives of this compound would require a dataset of compounds with experimentally determined biological activities.

Emerging Research Areas

While this compound is a well-established building block in medicinal chemistry, its potential applications in other fields are beginning to be explored. One such emerging area is material science, where the unique structural and electronic properties of this compound could be exploited for the development of novel functional materials.

Applications in Material Science (e.g., Polymer Modification)

The incorporation of this compound into polymers can be a strategy to impart specific properties to the resulting materials. The presence of the sulfonyl group can enhance the thermal stability and mechanical properties of polymers. researchgate.net Furthermore, the polar nature of the sulfonyl group can influence the solubility and surface properties of the polymer.

One potential application is in the surface modification of polymers. By covalently attaching derivatives of this compound to a polymer surface, it is possible to alter its hydrophilicity, adhesion, and biocompatibility. msu.edu Such modifications are important for a wide range of applications, including the development of biomedical devices, sensors, and coatings.

Moreover, the bromophenyl group can serve as a reactive site for further post-polymerization modifications. For example, after incorporating the monomer into a polymer chain, the bromine atom can be functionalized using the cross-coupling reactions described in section 5.2.3. This would allow for the synthesis of a wide variety of functional polymers with tailored properties.

The development of new polymers containing the this compound moiety could lead to materials with interesting optical, electronic, or ion-conducting properties. Research in this area is still in its early stages, but the versatility of this chemical building block suggests that it could find a place in the design of advanced functional materials.

Flow Chemistry Approaches for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial-scale production of pharmaceutical intermediates like this compound presents significant challenges, including reaction control, safety, and consistency. Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to address these challenges. nih.gov This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offering superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processing. thieme-connect.de

While specific literature detailing the flow synthesis of this compound is not extensively available, the principles of flow chemistry are broadly applicable to its synthesis and the production of similar complex molecules. The advantages of this technology include enhanced heat transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for rapid reaction optimization and automation. nih.gov For the synthesis of piperidine derivatives, flow chemistry can facilitate multi-step sequences, where crude intermediate streams are passed directly into subsequent reactors for further transformation, telescoping a synthesis and reducing the need for manual handling and purification steps. nih.gov Such methodologies are increasingly vital for the rapid and efficient assembly of compound libraries for drug discovery pipelines. nih.gov

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of reagents | Minimized reaction volume enhances safety |

| Mixing | Often inefficient and variable | Rapid and highly efficient diffusion mixing |

| Process Control | Difficult to precisely control parameters | Precise control over temperature, pressure, and residence time |

| Automation | Complex to automate multi-step processes | Readily automated and integrated into multi-step syntheses |

This table provides a general comparison of batch and flow chemistry approaches in chemical synthesis.

Development of Bioisosteres of Piperidine

The piperidine ring, a core component of this compound, is one of the most prevalent heterocyclic scaffolds in approved drugs and clinical candidates. researchgate.netnih.gov Its prevalence is due to its ability to serve as a versatile scaffold and introduce a basic nitrogen atom, which can be crucial for target binding and improving pharmacokinetic properties like solubility. However, in the process of drug optimization, it is often necessary to fine-tune the physicochemical properties of a lead compound to enhance efficacy, selectivity, or metabolic stability. nih.gov This has led to the development of bioisosteres—substituents or groups with chemical and physical similarities that produce broadly similar biological effects. baranlab.org

Bioisosteric replacement of the piperidine ring is a key strategy in modern medicinal chemistry. acs.org The goal is to retain the beneficial structural features of the piperidine core while improving upon its limitations. Researchers have developed a variety of nonclassical, often more rigid or three-dimensional, bioisosteres to explore new chemical space and intellectual property. acs.org These novel scaffolds can alter a molecule's conformation, basicity (pKa), lipophilicity, and metabolic profile. acs.orgresearchgate.net

Prominent examples of piperidine bioisosteres include:

Azaspiro[3.3]heptanes: Both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been developed as piperidine mimics. researchgate.netresearchgate.net These spirocyclic systems offer a more rigid, three-dimensional structure compared to the flexible piperidine ring, which can be advantageous for locking in a bioactive conformation. Studies have shown that replacing a piperidine ring with an azaspiro[3.3]heptane can lead to decreased lipophilicity and improved metabolic stability. researchgate.net

Azabicycloalkanes: Scaffolds like 6-azabicyclo[3.1.1]heptane serve as conformationally restricted piperidine analogs. acs.org These bicyclic structures can mimic either the "chair" or "boat" conformations of piperidine, providing tools for chemists to probe the required geometry for receptor binding. acs.org

Fused Pyrrolidines and other Diamines: Various pyrrolidine-based structures and diaminocycloalkanes have also been explored as mimetics for the related piperazine (B1678402) ring, a strategy that can also inform piperidine bioisosterism. blumberginstitute.orgnih.gov

The development of these bioisosteres provides medicinal chemists with a toolkit to systematically modify piperidine-containing compounds, like derivatives of this compound, to optimize their drug-like properties.

| Scaffold | Key Structural Feature | Potential Impact on Properties | Reference |

| Piperidine | Flexible six-membered ring | Baseline scaffold | researchgate.net |

| 1-Azaspiro[3.3]heptane | Rigid spirocyclic system | Reduced lipophilicity, improved metabolic stability | researchgate.netresearchgate.net |

| 2-Azaspiro[3.3]heptane | Common rigid spirocyclic mimic | Favorable impact on activity and cytotoxicity in some cases | researchgate.netenamine.net |

| 6-Azabicyclo[3.1.1]heptane | Conformationally restricted bicyclic system | Mimics specific piperidine conformers (chair/boat) | acs.org |

This table summarizes key features of selected piperidine bioisosteres.

Role in Target-Oriented Synthesis and Drug Discovery Pipelines

Building blocks like this compound are fundamental to the success of modern target-oriented synthesis and drug discovery pipelines. nbinno.comnbinno.com The structure of this compound is strategically designed for versatility, incorporating several key features that make it a valuable intermediate.

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen. nbinno.comnbinno.com This is crucial as it prevents the nitrogen from participating in unwanted side reactions during subsequent chemical modifications at other parts of the molecule. The Boc group is robust enough to withstand many reaction conditions yet can be easily removed under mild acidic conditions, allowing for late-stage functionalization of the piperidine nitrogen. nbinno.com

The Piperidine Scaffold: As previously mentioned, the piperidine motif is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. researchgate.netnih.gov Its inclusion provides a well-defined, three-dimensional scaffold that can orient substituents in precise vectors for interaction with biological targets.

The 4-Bromobenzenesulfonyl Moiety: This part of the molecule serves two purposes. The sulfonyl group acts as a stable linker to the piperidine ring. Critically, the bromine atom on the phenyl ring is a versatile chemical handle. It is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows chemists to readily attach a wide range of other molecular fragments, enabling the rapid synthesis of a diverse library of compounds for screening against a specific biological target.

In a typical drug discovery pipeline, this compound could be used to generate a library of candidate compounds. By reacting the bromo- group with various boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig coupling), researchers can explore how different substituents at this position affect binding affinity and functional activity for a target protein. After identifying a promising derivative, the Boc group can be removed and the piperidine nitrogen can be further modified to fine-tune properties like solubility, cell permeability, and metabolic stability. This modular approach makes such building blocks indispensable for accelerating the discovery and development of new therapeutics. nbinno.com The utility of related Boc-protected piperidines as intermediates in the synthesis of complex and potent pharmaceutical agents, such as fentanyl and its analogs, further underscores their importance. wikipedia.org

Conclusion and Future Perspectives

Summary of Current Research Contributions

Current research contributions of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine are primarily centered on its function as a versatile synthetic intermediate rather than as a final therapeutic agent. Its value stems from the unique combination of its three key structural features:

The N-Boc-piperidine core: The piperidine (B6355638) moiety provides a three-dimensional saturated heterocyclic scaffold, a feature known to enhance binding interactions with biological targets and improve pharmacokinetic properties. lifechemicals.com The tert-butoxycarbonyl (Boc) protecting group is crucial, as it deactivates the piperidine nitrogen, preventing unwanted side reactions and allowing for precise chemical modifications at other positions of the molecule. nbinno.com

The Aryl Sulfonamide Moiety: The 4-bromobenzenesulfonyl group introduces a well-established pharmacophore. Aryl sulfonamides are present in numerous drugs and are known to interact with a variety of biological targets. Derivatives of arylalkylsulfonyl piperidines have been investigated as potent and selective ligands for sigma (σ) receptors, suggesting the therapeutic potential of this structural class. nih.gov

The Bromine Handle: The bromine atom on the phenyl ring acts as a versatile functional handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the straightforward introduction of diverse chemical groups (aryl, alkyl, alkynyl, etc.), enabling the rapid generation of libraries of complex molecules for structure-activity relationship (SAR) studies.

In essence, this compound is a high-value building block that facilitates the efficient synthesis of novel, substituted piperidine derivatives for evaluation as potential drug candidates across various therapeutic areas.

Challenges and Opportunities in the Synthesis and Application of this compound

Despite its utility, the synthesis and application of this compound are not without challenges, which in turn create opportunities for innovation.

Challenges:

C–H Functionalization: While modern synthetic chemistry is moving towards direct C–H functionalization to streamline synthesis, applying this to N-Boc-piperidine presents significant challenges. Controlling the position of functionalization (e.g., at the α- versus the β-position to the nitrogen) is difficult and often requires specific directing groups or catalysts. nih.govresearchgate.netresearchgate.net Developing a direct, selective method to install the arylsulfonyl group at the 4-position would represent a major advance.

Scalability and Cost: For any building block to be widely adopted in drug discovery and development, its synthesis must be scalable and cost-effective. Methods that rely on expensive reagents, harsh conditions, or complex purification steps can limit the accessibility of the compound for large-scale library synthesis. nih.govgoogle.com

Opportunities:

Combinatorial Chemistry: The reactive bromine handle is a major opportunity. It allows the compound to be used in combinatorial chemistry and diversity-oriented synthesis to create large libraries of novel aryl sulfonyl piperidines. This enables the exploration of vast chemical space in the search for new bioactive molecules.

Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a sophisticated fragment. Its derivatives can be used to probe interactions with protein targets, with the piperidine core providing a robust scaffold for orienting different substituents introduced via cross-coupling.

Development of Novel Synthetic Methods: The challenges in piperidine synthesis highlight the need for new methodologies. There is an opportunity to develop more efficient, stereoselective, and scalable routes to this compound and related structures, potentially using advances in catalysis or flow chemistry.

Interactive Table: Synthesis & Application Profile

| Aspect | Challenges | Opportunities |

| Synthesis | Multi-step procedures, stereocontrol issues, regioselectivity in direct functionalization. | Development of novel catalytic methods, streamlining reaction sequences, exploring flow chemistry for scalability. |

| Application | Limited by synthetic accessibility and cost. | Use in high-throughput screening libraries, fragment-based drug discovery, exploring new biological targets. |

| Modification | Potential for side reactions if Boc-group is unstable. | Versatile cross-coupling at the bromine site, further functionalization after Boc-deprotection. |

Potential Future Research Directions and Innovations

The future of this compound in medicinal chemistry is intrinsically linked to broader advances in synthetic chemistry and drug discovery.

Exploration of New Biological Targets: Future work will likely involve using this building block to synthesize libraries of compounds tested against a wider range of biological targets beyond established ones like sigma receptors. The structural diversity that can be generated from this intermediate makes it suitable for screening against novel kinases, proteases, GPCRs, and other targets implicated in diseases ranging from cancer to neurodegenerative disorders. researchgate.net

Advanced Synthetic Methodologies: Innovation in synthesis will be key. Future research could focus on asymmetric synthetic routes to produce enantiomerically pure versions of the compound, which is critical as the stereochemistry of piperidine derivatives often dictates their biological activity. Furthermore, the development of late-stage functionalization techniques could allow for the modification of the piperidine ring even after the core structure has been incorporated into a more complex molecule, offering greater synthetic flexibility.

Application in PROTACs and Molecular Glues: The bifunctional nature of this building block (a scaffold and a reactive handle) makes its derivatives interesting candidates for incorporation into more complex therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) or molecular glues. One part of the final molecule could bind to a target protein, while the other, derived from the versatile bromophenyl moiety, could be designed to recruit cellular machinery.

Integration with Computational Chemistry: The use of computational modeling and AI in drug design can guide the synthesis of derivatives. By predicting the binding affinity of virtual compounds derived from this compound, researchers can prioritize the synthesis of molecules with the highest probability of success, making the drug discovery process more efficient and resource-friendly.

Q & A

Basic Research Questions

Q. What are the key structural identifiers and spectroscopic characteristics of 1-Boc-4-(4-Bromobenzenesulfonyl)piperidine?

- Answer : The compound is characterized by its molecular formula (C₁₆H₂₁BrN₂O₄S), molecular weight (~433.32 g/mol), and CAS number (if available). Key spectroscopic identifiers include:

- ¹H NMR : Peaks at δ 7.70–7.65 (d, 2H, aromatic protons of bromophenyl) and δ 3.90–3.50 (m, piperidine ring protons) .

- ¹³C NMR : Signals for the Boc carbonyl (~155 ppm), sulfonyl group (~125 ppm), and aromatic carbons (~130–140 ppm) .

- HRMS : Expected [M+H⁺] at m/z 433.04 (calculated) .

Q. What are the standard safety protocols for handling this compound?

- Answer :

- Storage : Store at room temperature in a dry, well-ventilated area, away from moisture and oxidizing agents .

- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood .

- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste .

Q. What is the typical synthetic route for this compound?

- Answer : A common method involves:

Sulfonylation : React 1-Boc-piperidine with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Workup : Quench with water, extract with DCM, and dry over MgSO₄.

Purification : Recrystallize from hexane/ethyl acetate or use column chromatography (silica gel, 20% ethyl acetate/hexane). Typical yields: 75–82% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Answer :

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., Boc deprotection) .

- Reagent Ratios : Use a 1.2:1 molar ratio of 4-bromobenzenesulfonyl chloride to 1-Boc-piperidine to ensure complete conversion .

- Solvent Choice : Replace DCM with THF for better solubility of intermediates, but monitor for increased byproduct formation .

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) during characterization be resolved?

- Answer :

- Variable Temperature (VT) NMR : Perform experiments to assess conformational flexibility of the piperidine ring .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., piperidine protons) and confirm connectivity .

- Comparative Analysis : Cross-reference with literature data for analogous sulfonylated piperidines .

Q. What advanced analytical techniques are recommended to confirm purity and stability under varying storage conditions?

- Answer :

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities at 254 nm. Purity thresholds should exceed 98% .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., Boc cleavage) .

- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.